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Compound of Interest

Compound Name: ReN 1869

Cat. No.: B1680507

This technical support center provides guidance for researchers, scientists, and drug
development professionals on interpreting the negative clinical trial data for the investigational
compound ReN 1869. The following information is based on a hypothetical scenario where
ReN 1869, a selective inhibitor of the Kinase Associated with Neuronal Degeneration (KAND),
failed to meet its primary endpoint in a Phase Ill study for Neurodegenerative Disorder X
(NDX).

Frequently Asked Questions (FAQs)

Q1: What was the primary outcome of the Phase lll trial for ReN 18697

The Phase lll trial (Study ID: REN-NDX-003) did not meet its primary efficacy endpoint. There
was no statistically significant difference in the mean change from baseline to week 76 on the
NDX Cognitive-Functional Scale (NDX-CFS) between the ReN 1869 and placebo groups.

Q2: Were there any encouraging signals in the secondary endpoints or subgroup analyses?

While the primary endpoint was not met, a post-hoc analysis of a subgroup of patients with a
specific genetic biomarker (KAND-G72) suggested a potential trend towards slower decline.
However, this was not statistically significant after adjusting for multiple comparisons and
should be interpreted with caution. Key biomarker data showed target engagement but no
significant downstream effects.

Q3: How can we be sure that ReN 1869 was active in patients?
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Pharmacokinetic data indicated that ReN 1869 achieved target plasma concentrations

predicted to be efficacious based on preclinical models. Furthermore, a cerebrospinal fluid

(CSF) biomarker, phosphorylated KAND (p-KAND), showed a statistically significant, dose-

dependent reduction in the treatment arms, confirming target engagement in the central

nervous system.

Q4: What are the leading hypotheses for the failure of ReN 1869 in the Phase Ill trial?

Several hypotheses are being investigated:

Insufficient pathway modulation: While target engagement was confirmed, the degree of
KAND pathway inhibition may not have been sufficient to produce a clinical benefit.

Incorrect patient population: The trial may have enrolled patients at a disease stage where
KAND pathway inhibition is no longer effective.

Redundancy in the signaling pathway: Other compensatory pathways may have negated the
effect of KAND inhibition.

Flawed preclinical models: The animal models used to predict efficacy may not have
accurately represented the human disease pathology of NDX.

Troubleshooting Experimental Data

Issue: My in vitro experiments show a strong effect of ReN 1869, but this was not observed in

the clinical trial.

Check drug concentrations: Ensure that the concentrations of ReN 1869 used in your in vitro
models are comparable to the unbound drug concentrations observed in human plasma and
CSF during the clinical trial.

Evaluate model relevance: Critically assess whether your in vitro model (e.g., cell line,
primary culture) accurately reflects the complexity of NDX in humans. Consider using more
advanced models, such as patient-derived iPSC neurons or organoids.

Consider off-target effects: At higher concentrations used in vitro, off-target effects could be
responsible for the observed phenotype. A comprehensive kinase panel screening at a range
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of concentrations is recommended.
Issue: | am trying to replicate the biomarker assay for p-KAND and am not seeing a signal.

» Refer to the detailed protocol: A detailed protocol for the p-KAND ELISA is provided below.
Pay close attention to sample handling and processing, as p-KAND is a labile
phosphoprotein.

o Antibody validation: Ensure that the antibodies you are using are specific for p-KAND and
have been validated for the assay format.

o Sample quality: CSF samples must be collected, processed, and stored under stringent
conditions to prevent protein degradation and dephosphorylation.

Quantitative Data Summary

Table 1: Summary of Primary and Key Secondary Endpoints from Study REN-NDX-003

. ReN 1869 Placebo Difference
Endpoint p-value
(n=450) (n=450) (95% CI)

Primary Endpoint

Mean Change in
NDX-CFS from 3.2 2.9 0.3(-0.5,1.1) 0.45

Baseline

Secondary

Endpoints

Mean Change in
-14.6 (-16.1,
CSF p-KAND -15.8 -1.2 <0.001

-13.1)
(ng/mL)

Mean Change in
CSF
Neurofilament
Light (pg/mL)

12.4 11.8 0.6 (-2.5, 3.7) 0.71
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Experimental Protocols

Protocol 1: KAND Kinase Activity Assay (In Vitro)

This protocol describes a radiometric filter-binding assay to measure the kinase activity of
recombinant human KAND.

o Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgClz, 1 mM EGTA, 2 mM
DTT, and 0.01% Tween-20.

o Prepare Substrate Solution: Dissolve the KAND-specific peptide substrate in the Kinase
Reaction Buffer to a final concentration of 20 pM.

o Serial Dilution of ReN 1869: Prepare a 10-point serial dilution of ReN 1869 in DMSO,
followed by a 1:100 dilution in Kinase Reaction Buffer.

o Kinase Reaction:

[e]

Add 5 pL of diluted ReN 1869 or DMSO (vehicle control) to a 96-well plate.

o

Add 10 pL of the Substrate Solution.

o

Add 10 pL of recombinant KAND enzyme (5 ng/pL) in Kinase Reaction Buffer.

[¢]

To initiate the reaction, add 25 pL of ATP solution (containing [y-33P]ATP) to a final
concentration of 10 pM.

 Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
» Stopping the Reaction: Terminate the reaction by adding 50 uL of 3% phosphoric acid.

« Filter Binding: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate
three times with 0.75% phosphoric acid.

» Scintillation Counting: Dry the filter plate, add scintillation fluid, and measure the
incorporated radioactivity using a scintillation counter.
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» Data Analysis: Calculate the percent inhibition for each concentration of ReN 1869 and
determine the ICso value by non-linear regression.

Protocol 2: ELISA for p-KAND in Human CSF

This protocol details a sandwich ELISA for the quantification of phosphorylated KAND (p-
KAND) in human cerebrospinal fluid (CSF).

o Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for
total KAND overnight at 4°C.

e Washing and Blocking: Wash the plate three times with Wash Buffer (PBS with 0.05%
Tween-20). Block the plate with Blocking Buffer (PBS with 1% BSA) for 2 hours at room
temperature.

e Sample and Standard Incubation:
o Prepare a standard curve using recombinant p-KAND.
o Add 100 pL of standards and CSF samples to the wells.
o Incubate for 2 hours at room temperature with shaking.
e Washing: Wash the plate three times with Wash Bulffer.

o Detection Antibody Incubation: Add 100 pL of a biotinylated detection antibody specific for
the phosphorylated form of KAND. Incubate for 1 hour at room temperature.

e Washing: Wash the plate three times with Wash Buffer.

o Streptavidin-HRP Incubation: Add 100 pL of streptavidin-horseradish peroxidase (HRP)
conjugate and incubate for 30 minutes in the dark.

e Washing: Wash the plate five times with Wash Buffer.

o Substrate Development: Add 100 pL of TMB substrate and incubate until a blue color
develops. Stop the reaction by adding 50 pL of Stop Solution (e.g., 1 M H2S0Oa).
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o Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

» Data Analysis: Calculate the concentration of p-KAND in the samples by interpolating from
the standard curve.

Visualizations
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 To cite this document: BenchChem. [Technical Support Center: Interpreting Negative Clinical
Trial Data for ReN 1869]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680507#interpreting-negative-clinical-trial-data-for-

ren-1869]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

